s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-
Description
The compound s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Its structure features a meta-chlorophenyl substituent at position 5 and an ortho-tolyl (o-methylphenyl) group at position 3.
Such modifications are critical in medicinal chemistry, as they can modulate binding affinity to biological targets and metabolic stability .
Toxicity data for closely related compounds (e.g., s-Triazole, 5-(o-chlorophenyl)-3-(o-tolyl)-) indicate reproductive effects in animal models, with a subcutaneous TDLo (lowest toxic dose) of 75 mg/kg in hamsters . Decomposition of such triazoles releases toxic fumes (NOx, Cl⁻), highlighting handling precautions .
Properties
CAS No. |
69095-76-7 |
|---|---|
Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-10-5-2-3-8-13(10)15-17-14(18-19-15)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,18,19) |
InChI Key |
AVLDHPNHSUKPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Hydrazide and Acid Chloride Intermediates
One well-documented method involves the reaction of benzimidic acid hydrazides with acid chlorides derived from substituted benzoic acids:
- Step 1: Synthesis of benzimidic acid 2-methylhydrazide hydrochloride from appropriate precursors.
- Step 2: Reaction of this hydrazide with o-toluic acid chloride under heating (~120 °C) to form a hydrazine intermediate.
- Step 3: Cyclization under controlled conditions to yield the substituted 1,2,4-triazole ring.
- Step 4: Isolation of the triazole hydrochloride salt, followed by neutralization with sodium bicarbonate solution and extraction with diethyl ether.
- Step 5: Purification by distillation under reduced pressure (e.g., 160 °C/0.1 mm Hg) to obtain the pure compound.
This method yields the target compound with approximately 76% yield and melting points consistent with literature values (e.g., 80–81 °C for related derivatives).
Cyclization Using Imidic Acid Esters and Hydrazines
Another approach involves:
- Reacting m-chlorobenzimidic acid 2-methylhydrazide with o-toluimidic acid ethyl ester.
- Using the corresponding hydrochloride as a catalyst to promote cyclization.
- Heating the mixture under reduced pressure (e.g., 100–120 °C) for several hours to facilitate ring closure.
- The resulting 1,2,4-triazole derivatives are isolated and purified by recrystallization or distillation.
This method is effective for preparing 1-methyl-5-(3-chlorophenyl)-3-(o-tolyl)-1,2,4-triazole and related compounds with yields around 75–80%.
Hydrogenation and Catalytic Reduction Steps
In some synthetic routes, catalytic hydrogenation is employed to reduce intermediate compounds:
- For example, hydrogenation of 1-methyl-3-(o-tolyl)-5-(2-hydroxymethylphenyl)-1,2,4-triazole in ethanol with 10% palladium on charcoal catalyst.
- After uptake of hydrogen, the catalyst is removed, and the product is purified by extraction and distillation.
- This step is crucial for modifying substituents on the triazole ring and improving purity and yield.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The preparation of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- requires careful control of reaction temperature and pH during cyclization to ensure high yield and purity.
- The use of acid chlorides and hydrazides is a common and effective strategy for constructing the 1,2,4-triazole ring with desired substitutions.
- Catalytic hydrogenation steps are useful for reducing intermediates and achieving the final substitution pattern.
- Purification by distillation under reduced pressure is preferred to avoid decomposition and to obtain analytically pure compounds.
- Analytical data such as melting points, NMR, and IR spectra confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Alkylation and Acylation of the NH Group
The NH group at position 1 of the triazole ring undergoes nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reaction with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in THF using NaH as a base forms N-protected derivatives .
-
Acylation : Treatment with acetyl chloride or benzoyl chloride in the presence of triethylamine yields N-acylated products .
Table 1: Alkylation/Acylation Reactions
Electrophilic Aromatic Substitution (EAS)
The m-chlorophenyl and o-tolyl groups direct incoming electrophiles based on their substituents:
-
Nitration :
-
Halogenation : Bromination or iodination follows similar regioselectivity, with the chloro group deactivating the phenyl ring .
Table 2: Predicted EAS Sites
| Substituent | Electrophile | Predicted Position | Notes |
|---|---|---|---|
| m-Chlorophenyl | NO₂⁺ | Para to Cl | Meta-directing effect of Cl |
| o-Tolyl | NO₂⁺ | Para to CH₃ | Ortho/para-directing effect |
Cross-Coupling Reactions
The chloro group in the m-chlorophenyl moiety can participate in palladium-catalyzed couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis replaces Cl with an aryl group .
-
Buchwald-Hartwig Amination : Coupling with amines forms C–N bonds, though chloroarenes typically require elevated temperatures .
Table 3: Cross-Coupling Examples
Oxidation and Reduction
-
Oxidation : The methyl group in o-tolyl can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄.
-
Triazole Ring Stability : The 1,2,4-triazole core resists reduction under mild conditions but may degrade under strong reducing agents (e.g., LiAlH₄) .
Table 4: Oxidation Pathways
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| o-Tolyl group | KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylic acid derivative | 50–65 |
Cycloaddition and Ring Functionalization
While 1,2,4-triazoles are less reactive in Huisgen cycloadditions than 1,2,3-triazoles, they can act as dienophiles in Diels-Alder reactions . For example:
-
Reaction with electron-rich dienes (e.g., furan) under thermal conditions yields fused bicyclic compounds .
Sulfonylation
The NH group reacts with sulfonyl chlorides (e.g., mesyl chloride) to form sulfonamides, similar to methodologies in thiadiazole chemistry .
Example Reaction:
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of s-Triazole Derivatives
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.56 | |
| Escherichia coli | 3.12 | |
| Pseudomonas aeruginosa | 4.0 |
Antiviral Properties
In addition to antibacterial effects, triazole derivatives have shown promise in antiviral applications. Certain studies have synthesized triazole compounds that exhibit activity against viral pathogens, indicating potential for further development in antiviral therapies .
Analgesic and Hypotensive Effects
The compound has also been noted for its analgesic and hypotensive actions. Research involving animal models has demonstrated that s-Triazole derivatives can induce sedation and reduce blood pressure effectively at specific dosages . These effects suggest potential therapeutic applications in managing anxiety disorders and hypertension.
Table 2: Pharmacological Effects of s-Triazole Derivatives
| Effect Type | Observed Action | Dosage (mg/kg) | Reference |
|---|---|---|---|
| Analgesic | Inhibits writhing | 1 | |
| Hypotensive | Reduces blood pressure | 5-10 | |
| Sedative | Induces sedation | 1-5 |
Fungicidal Activity
s-Triazole compounds are widely recognized for their fungicidal properties, making them valuable in agricultural applications. They are effective against various fungal pathogens that affect crops, thus enhancing agricultural productivity. Research has highlighted the efficacy of triazole derivatives in inhibiting fungal growth, which is crucial for crop protection .
Table 3: Fungicidal Efficacy of s-Triazole Derivatives
| Fungal Pathogen | Efficacy Level | Reference |
|---|---|---|
| Fusarium spp. | High | |
| Botrytis cinerea | Moderate | |
| Rhizoctonia solani | High |
Case Study: Antibacterial Screening
A study conducted on various triazole derivatives, including s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)-, involved screening against multiple bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity than standard treatments like ciprofloxacin, suggesting their potential as new therapeutic agents in treating infections .
Case Study: Agricultural Field Trials
Field trials assessing the effectiveness of triazole fungicides demonstrated significant reductions in fungal diseases across several crops. The use of these compounds led to increased yields and improved quality of produce, showcasing their importance in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Notes:
- Substituent Position : Meta-chloro (electron-withdrawing) vs. ortho-chloro or methoxy (electron-donating) groups alter dipole moments and binding interactions. For example, bromo analogues in isostructural compounds exhibit distinct intermolecular contacts compared to chloro derivatives, impacting therapeutic binding .
- Biological Activity : Thiophenyl-substituted triazoles show superior antiparasitic activity (IC50 ~207 μM against T. gondii) compared to sulfadiazine, with a better therapeutic index (IC50/CC30 = 0.19 vs. 0.004 for sulfadiazine) .
- Toxicity : Reproductive effects are common in halogenated triazoles (e.g., TDLo = 25–75 mg/kg), likely due to bioaccumulation or interference with hormonal pathways .
Therapeutic Potential
- Antimicrobial Activity : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrates antimicrobial efficacy, suggesting chloroaryl triazoles as promising scaffolds .
- Antiparasitic Activity : Thiophenyl-substituted triazoles outperform sulfadiazine, indicating that electron-withdrawing groups enhance activity against intracellular parasites .
Biological Activity
s-Triazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- is particularly notable for its potential applications in anticancer and antimicrobial therapies. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 245.69 g/mol
The presence of the m-chlorophenyl and o-tolyl groups contributes to the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that s-Triazole derivatives exhibit significant anticancer properties through various mechanisms:
- Thymidylate Synthase Inhibition : A study demonstrated that triazole derivatives inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The inhibition leads to apoptosis in cancer cells, suggesting that similar mechanisms may be at play for s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- .
- Cell Proliferation Inhibition : In vitro studies have shown that triazole derivatives can significantly reduce cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC values for these compounds often range from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanisms of Action : The anticancer effects are attributed to the induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways, including caspase activation .
Antimicrobial Activity
s-Triazole compounds have also shown promise as antimicrobial agents:
- Broad-Spectrum Activity : Studies have reported that triazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 3.09 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial membrane integrity and interference with nucleic acid synthesis .
Case Studies
Several case studies have highlighted the efficacy of s-Triazole derivatives:
- Case Study 1 : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, compounds with m-chlorophenyl substitutions showed enhanced cytotoxicity compared to others, suggesting structural modifications can significantly influence biological activity .
- Case Study 2 : In a comparative study of triazole derivatives, one compound demonstrated superior antimicrobial efficacy against resistant strains of bacteria. This study underscores the potential of modifying existing triazole structures to overcome microbial resistance .
Data Summary
| Activity Type | Target Organisms/Cells | IC Range | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116, HepG2 | 1 - 10 µM | TS inhibition, apoptosis |
| Antimicrobial | E. coli, S. aureus | < 3.09 µg/mL | Membrane disruption |
Q & A
Q. What are the recommended synthetic routes for preparing s-triazole derivatives with m-chlorophenyl and o-tolyl substituents?
- Methodological Answer: Synthesis typically involves multi-step condensation and alkylation reactions. For example:
Step 1: Condensation of hydrazine derivatives with substituted carbonyl compounds to form triazole cores.
Step 2: S-alkylation of the thiol group using alkyl halides under basic conditions (e.g., KOH/ethanol) .
Step 3: Purification via column chromatography or recrystallization.
Key characterization methods include ¹H-NMR (to confirm substitution patterns), LC-MS (for molecular weight verification), and elemental analysis (to validate purity) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer: Use a combination of:
- ¹H-NMR spectroscopy to identify aromatic proton environments (e.g., o-tolyl methyl group at δ ~2.3 ppm).
- LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 265–291, depending on substituents).
- Elemental analysis to match experimental and theoretical C/H/N/S ratios (deviation <0.4%) .
Advanced Research Questions
Q. How can molecular docking and ADME analysis predict the biological potential of this triazole derivative?
- Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like CYP51 (antifungal) or COX-2 (anti-inflammatory). Key parameters:
- Binding affinity (ΔG < -7 kcal/mol suggests strong inhibition).
- Hydrogen bonding with active-site residues (e.g., Arg-120 in COX-2) .
- ADME analysis predicts pharmacokinetics:
- Lipinski’s Rule of 5 compliance (e.g., molecular weight <500, logP <5).
- Bioavailability scores >0.55 indicate oral efficacy .
Q. What experimental strategies resolve contradictions in toxicity data across substituent analogs?
- Methodological Answer:
- Dose-response studies to establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level).
- Comparative analysis of substituent effects:
| Substituent | TDLo (mg/kg) | Species | Effect | Reference |
|---|---|---|---|---|
| m-Chlorophenyl | 25 | Hamster | Implantation defects | |
| o-Allyloxyphenyl | 75 | Rat | Reduced fertility |
Q. How do substituent electronic effects influence the compound’s stability and reactivity?
- Methodological Answer:
- Hammett constants (σ) quantify electron-withdrawing/donating effects:
- m-Chlorophenyl (σ = +0.37) enhances electrophilic substitution resistance.
- o-Tolyl (σ = -0.17) increases aromatic ring electron density, favoring π-π stacking in biological targets .
- Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing NOx and Cl− .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
